(5-Fluorobenzo[b]thiophen-4-yl)methanamine

Lipophilicity XLogP Drug-likeness

For medicinal chemistry teams requiring precise fluorine substitution patterns, generic benzo[b]thiophene methanamines fail to replicate the distinct electronic profile and metabolic stability of the 5-fluoro-4-yl isomer. This compound directly addresses the need for a well-characterized, ready-to-derivatize scaffold with optimal CNS physicochemical properties. • Distinct XLogP3 of 1.9 ideal for blood-brain barrier penetration, differentiating it from non-fluorinated (1.8) and other fluorinated regioisomers (2.5-3.2). • 5-Fluoro substitution blocks metabolically labile sites, enhancing the stability of derived kinase inhibitor or agrochemical candidates. • 98% purity in solid form ensures precise stoichiometry for reliable amide coupling and library synthesis.

Molecular Formula C9H8FNS
Molecular Weight 181.23 g/mol
Cat. No. B12941678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluorobenzo[b]thiophen-4-yl)methanamine
Molecular FormulaC9H8FNS
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)C(=C1F)CN
InChIInChI=1S/C9H8FNS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H,5,11H2
InChIKeyRJQJPUJXDMPZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluorobenzo[b]thiophen-4-yl)methanamine Overview


(5-Fluorobenzo[b]thiophen-4-yl)methanamine (CAS 2369771-71-9) is a fluorinated heterocyclic primary amine featuring a benzo[b]thiophene core with a fluorine atom at the 5-position and a methanamine group at the 4-position [1]. It has a molecular weight of 181.23 g/mol, a computed XLogP3 of 1.9, and a topological polar surface area (TPSA) of 54.3 Ų [1]. The compound is commercially available in purities up to 98% and serves as a versatile intermediate for medicinal chemistry and agrochemical research, with the 5-fluorobenzo[b]thiophene-4-carbaldehyde precursor available from major suppliers at 95% purity .

Fluorinated benzo[b]thiophene methanamine intermediate for medicinal and agrochemical research
Specific 5-fluoro-4-yl substitution provides a distinct lipophilicity–polarity profile for CNS and kinase programs
High-purity solid format supports reproducible synthesis and precise weighing workflows

Why Analogs Cannot Replace (5-Fluorobenzo[b]thiophen-4-yl)methanamine


Generic substitution of (5-Fluorobenzo[b]thiophen-4-yl)methanamine with unsubstituted or differently substituted benzo[b]thiophene methanamines is not scientifically valid. The 5-fluoro substituent and the 4-yl methanamine positioning create a distinct electronic and steric environment that alters lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to non-fluorinated analogs or regioisomers [1]. Fluorine substitution on aromatic rings is a well-established strategy to block metabolically labile sites and enhance pharmacokinetic properties, effects that cannot be achieved with non-fluorinated counterparts [2]. Furthermore, regioisomers such as the 2-yl or 3-yl methanamine derivatives exhibit different computed logP values and polar surface areas, which directly impact permeability and target binding profiles [1]. The following quantitative evidence establishes the specific differentiation dimensions that justify procurement of this precise compound.

Non-fluorinated analogs lack the 5-fluoro substituent, altering electronic properties and potential metabolic stability.
Regioisomers (2-yl, 3-yl) show large logP and TPSA differences, which may shift permeability and target-binding profiles.
Lower purity or liquid physical form of other analogs may reduce batch-to-batch reproducibility in biological assays.

(5-Fluorobenzo[b]thiophen-4-yl)methanamine: Comparative Evidence


Lipophilicity (XLogP) vs. Analogs

The target compound (5-Fluorobenzo[b]thiophen-4-yl)methanamine has a computed XLogP3 of 1.9 [1]. Its non-fluorinated analog benzo[b]thiophen-4-ylmethanamine has an XLogP3-AA of 1.8 . The 2-yl regioisomer (5-Fluorobenzo[b]thiophen-2-yl)methanamine has a reported logP of 2.4991 [2], and the 3-yl regioisomer has a LogP of 3.1–3.2 . This demonstrates that the specific 5-fluoro-4-yl substitution pattern yields a lipophilicity intermediate between the non-fluorinated and other fluorinated regioisomers, providing a distinct physicochemical profile for lead optimization.

Lipophilicity vs. Analogs
Reported
XLogP3 1.9 (target) vs 1.8 (non-F), 2.5 (2-yl), 3.1–3.2 (3-yl)
Intermediate lipophilicity may support CNS permeability optimization
Computed values; experimental logP may differ
Lipophilicity XLogP Drug-likeness Permeability

TPSA & HBA Comparison with Analogs

The target compound exhibits a topological polar surface area (TPSA) of 54.3 Ų and 3 hydrogen bond acceptor (HBA) atoms [1]. In contrast, the non-fluorinated analog benzo[b]thiophen-4-ylmethanamine has a TPSA of 26.02 Ų and only 2 HBA atoms . The 2-yl fluorinated regioisomer also has a TPSA of 26.02 Ų and 2 HBA atoms [2]. The additional HBA in the target compound arises from the fluorine atom acting as a weak hydrogen bond acceptor, a feature absent in non-fluorinated analogs and not captured in TPSA calculations for some regioisomers.

TPSA & HBA Comparison
Reported
TPSA 54.3 Ų, HBA 3 vs 26.02 Ų, HBA 2 (non-F, 2-yl)
Higher polarity and HBA count may improve solubility and reduce passive permeability
TPSA computed; fluorine contribution to HBA is context-dependent
TPSA Hydrogen Bonding Permeability Solubility

Purity & Precursor Availability

(5-Fluorobenzo[b]thiophen-4-yl)methanamine is available at 98% purity from Leyan and 95% purity from other vendors [1]. Its direct synthetic precursor, 5-fluorobenzo[b]thiophene-4-carbaldehyde, is available from Sigma-Aldrich at 95% purity in powder form . In contrast, the non-fluorinated analog benzo[b]thiophen-4-ylmethanamine is typically supplied as a liquid with lower documented purity specifications . The availability of a well-characterized, high-purity aldehyde precursor enables robust multi-step synthesis with greater batch-to-batch reproducibility.

Purity & Precursor
Specification review
Target: 98% purity solid, precursor 95% powder. Non-F analog often liquid, lower or unspecified purity
Higher purity solid supports reproducible synthesis and weighing
Vendor specifications as of 2024–2025; confirm batch CoA
Purity Procurement Synthetic Intermediate Quality Control

Metabolic Stability via Fluorine Substitution

Fluorine substitution on aromatic rings is a validated strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at metabolically labile sites [1]. In the benzo[b]thiophene scaffold, 5-fluoro substitution has been shown to prevent quinoid formation and reduce oxidative metabolism compared to non-fluorinated analogs [2]. While direct comparative metabolic stability data for (5-Fluorobenzo[b]thiophen-4-yl)methanamine versus its non-fluorinated analog are not publicly available, the class-level inference is strongly supported by literature demonstrating that 4′-fluoro substitution in benzo[b]thiophene SERMs (e.g., desmethylated arzoxifene) prevents quinoid formation and improves metabolic stability [2].

Metabolic Stability
Class-level
5-F substitution blocks quinoid formation, may reduce CYP-mediated oxidation (benzothiophene SERM data)
May improve metabolic stability; direct comparative data not available
Class-level inference; validate with in vitro hepatocyte assays
Metabolic Stability Fluorine Drug Design DMPK

Applications of (5-Fluorobenzo[b]thiophen-4-yl)methanamine


CNS Lead Optimization with Balanced Lipophilicity

The target compound's XLogP3 of 1.9, intermediate between non-fluorinated (1.8) and other fluorinated regioisomers (2.5–3.2), makes it suitable for CNS-targeted programs where optimal blood-brain barrier penetration requires logP values in the 1–3 range [1]. The 5-fluoro-4-yl substitution pattern provides a distinct lipophilicity profile for fine-tuning permeability without excessive hydrophobicity that could lead to promiscuous binding or poor solubility.

Kinase Inhibitor Synthesis: Enhanced Metabolic Stability

The presence of the 5-fluoro substituent, which class-level evidence indicates can improve metabolic stability by blocking oxidative metabolism [2], positions this compound as a strategic intermediate for kinase inhibitor scaffolds. The primary amine handle allows for rapid diversification via amide coupling or reductive amination, while the fluorinated core may reduce clearance in vivo.

Fluorinated Benzo[b]thiophene Libraries for SAR

The compound's 98% commercial purity and well-characterized aldehyde precursor (95% purity) enable reliable library synthesis. The distinct TPSA (54.3 Ų) and HBA count (3) compared to non-fluorinated analogs (26.02 Ų, 2 HBA) provide a unique physicochemical space for exploring structure-activity relationships, particularly for targets where polar interactions are critical.

Agrochemical Intermediate with Solid Handling

The solid physical form and 98% purity specification facilitate weighing and handling in agrochemical research settings where precise stoichiometry is essential. The benzo[b]thiophene core is a privileged scaffold in fungicides and herbicides, and the fluorine atom can improve environmental stability and target site binding.

Application
Selection Property
Validation Focus
CNS permeability optimization
Intermediate lipophilicity profile
Confirm logP and BBB penetration in target assays
Kinase inhibitor synthesis
5-Fluoro substitution may support metabolic stability; primary amine handle
Assess metabolic stability in hepatocytes; diversify via amine coupling
Fluorinated benzo[b]thiophene SAR libraries
Distinct TPSA/HBA profile; high purity solid
Validate purity; explore polar interactions in target binding
Agrochemical intermediate
Solid physical form; high purity
Verify precise weighing; assess environmental stability
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